molecular formula C21H20FN5O2 B2528175 2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1251558-99-2

2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No.: B2528175
CAS No.: 1251558-99-2
M. Wt: 393.422
InChI Key: KVHFSHOLJLELIQ-UHFFFAOYSA-N
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Description

2-(2-(4-Fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a triazolo-pyrimidinone derivative characterized by a fused bicyclic core structure. Key substituents include:

  • p-Tolylamino group: Facilitates π-π interactions and hydrogen bonding, critical for target engagement in enzyme inhibition (e.g., kinase targets).
  • Methyl group at position 5: Contributes to steric stabilization and metabolic resistance.

This compound’s structural complexity suggests applications in pharmaceutical research, particularly as a kinase inhibitor or antimicrobial agent, though specific biological data remain under investigation .

Properties

IUPAC Name

2-[2-(4-fluorophenoxy)ethyl]-5-methyl-7-(4-methylanilino)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c1-14-3-7-17(8-4-14)23-19-13-15(2)27-20(24-19)25-26(21(27)28)11-12-29-18-9-5-16(22)6-10-18/h3-10,13H,11-12H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHFSHOLJLELIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=NN(C(=O)N3C(=C2)C)CCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a member of the triazolopyrimidine class, known for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.

Chemical Structure

The compound features a complex structure with a triazole ring fused to a pyrimidine core. The presence of a 4-fluorophenoxy group and a p-tolylamino substituent suggests enhanced interaction with biological targets, particularly in enzyme inhibition.

Biological Activity Overview

Triazolopyrimidines are recognized for their antimicrobial , antitumor , and anti-inflammatory properties. The specific compound may exhibit similar activities, particularly as a kinase inhibitor, which is crucial in various cellular processes.

  • Kinase Inhibition : The triazolopyrimidine core is associated with several known kinase inhibitors. This suggests that the compound could inhibit specific kinases involved in cancer progression and other diseases.
  • Antimicrobial Properties : The aromatic groups in the structure indicate potential antimicrobial activity against bacteria and fungi, although specific studies are needed to confirm this.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity, making this compound a candidate for further investigation in inflammatory diseases.

In vitro Studies

  • A study on related triazolopyrimidinones identified compounds that inhibited the enzyme ferrochelatase (FECH), which plays a role in angiogenesis. These compounds showed significant anti-angiogenic effects in cell-based assays .
  • Dose-response assays indicated that certain derivatives exhibited low micromolar IC50 values against FECH, suggesting potent inhibitory activity comparable to established inhibitors .

Structure-Activity Relationship (SAR)

Research on triazolopyrimidine derivatives has revealed that modifications at specific positions can enhance biological activity:

  • Compounds with an n-propyl group at the C5 position showed improved inhibitory activity against FECH compared to those with smaller groups .
  • Substituents such as p-tolyl and p-chlorophenyl at the C2 position were found to enhance activity compared to other positional isomers .

Data Tables

Compound NameIC50 (μM)Activity TypeNotes
Compound 4e0.45FECH InhibitorStrong anti-angiogenic effect
Compound 5a0.25FECH InhibitorEnhanced activity with p-tolyl group
Compound 5f0.30FECH InhibitorEffective in cellular assays

Comparison with Similar Compounds

7-Phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate (Compound 4f)

  • Core Structure: Thieno-triazolo-pyrimidinone (vs. triazolo-pyrimidinone in the target compound).
  • Substituents :
    • Ethyl carboxylate at position 3: Improves aqueous solubility but may increase susceptibility to esterase-mediated hydrolysis.
    • Phenyl and 4-tolyl groups: Provide hydrophobic interactions but lack the fluorine-mediated electronic effects seen in the target compound.
  • Synthetic Route: Prepared via condensation of chloro-(4-tolylhydrazono)-ethyl acetate, suggesting shared intermediates with the target compound’s synthesis .

2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine

  • Core Structure: Pyrazolo-pyrimidine (vs. triazolo-pyrimidinone). The pyrazolo core reduces hydrogen-bonding capacity compared to the triazolo system.
  • Substituents :
    • Trifluoromethyl group: Introduces strong electron-withdrawing effects, enhancing metabolic stability and hydrophobic binding.
    • 4-Tolyl group: Shared with the target compound, suggesting analogous π-stacking behavior.
  • Structural Implications: The absence of an amino group limits hydrogen-bonding interactions critical for high-affinity target binding.

Comparative Analysis Table

Property Target Compound Compound 4f Pyrazolo-pyrimidine
Core Structure Triazolo-pyrimidinone Thieno-triazolo-pyrimidinone Pyrazolo-pyrimidine
Key Substituents 4-Fluorophenoxyethyl, p-tolylamino, methyl Ethyl carboxylate, phenyl, 4-tolyl Trifluoromethyl, 4-tolyl
Lipophilicity (Predicted) High (fluorophenoxyethyl) Moderate (carboxylate counterbalances) High (trifluoromethyl)
Metabolic Stability Moderate (methyl may slow oxidation) Low (ester hydrolysis risk) High (CF₃ resists oxidation)
Binding Interactions Strong H-bonding (amino) + π-stacking Weak H-bonding (carboxylate) + π-stacking Limited H-bonding + strong hydrophobic

Research Findings and Implications

Docking and Binding Studies

Comparative studies might reveal:

  • The p-tolylamino group in the target compound enables stronger kinase active-site interactions than Compound 4f’s carboxylate.
  • The 4-fluorophenoxyethyl chain may occupy hydrophobic pockets more effectively than the pyrazolo analogue’s trifluoromethyl group.

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